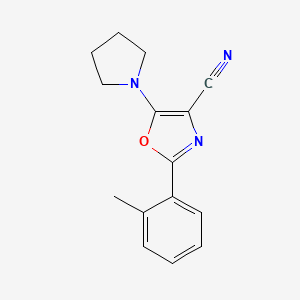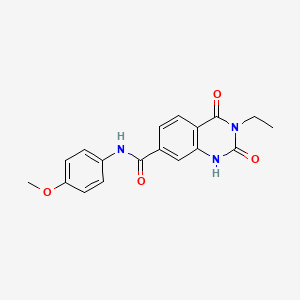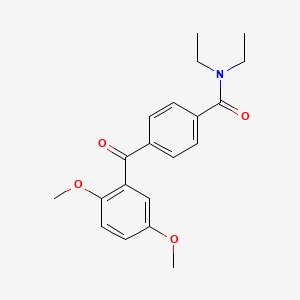
2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile, also known as LY-294002, is a synthetic compound that has been widely used in scientific research. It belongs to the class of oxazole derivatives and is a potent inhibitor of phosphoinositide 3-kinase (PI3K).
Mechanism of Action
2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile acts as a competitive inhibitor of PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to form phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that activates downstream signaling pathways, including AKT and mTOR. Inhibition of PI3K by 2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile leads to a decrease in PIP3 levels and subsequent inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile has been shown to have various biochemical and physiological effects. Inhibition of PI3K by 2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile leads to a decrease in cell proliferation and survival in various cell types, including cancer cells. 2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, 2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit angiogenesis, which is the process of new blood vessel formation. This has potential implications for the treatment of cancer and other diseases that require angiogenesis for growth and survival.
Advantages and Limitations for Lab Experiments
2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile has several advantages for lab experiments. It is a potent and specific inhibitor of PI3K, making it a valuable tool for studying the PI3K signaling pathway. It is also relatively easy to synthesize and has good solubility in water and organic solvents. However, 2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile has some limitations. It has a short half-life in vivo, which limits its use in animal studies. In addition, it can have off-target effects on other kinases, which can complicate data interpretation.
Future Directions
There are several future directions for the use of 2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile in scientific research. One potential direction is the development of more potent and specific inhibitors of PI3K. This could lead to the identification of new therapeutic targets and the development of novel drugs for the treatment of various diseases. Another direction is the use of 2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile in combination with other drugs to enhance their efficacy. Finally, the use of 2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile in animal studies to validate its therapeutic potential and investigate its pharmacokinetics and pharmacodynamics is an important future direction.
Synthesis Methods
2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile can be synthesized using a multi-step process. The first step involves the reaction of 2-bromo-5-nitrobenzoic acid with 2-methylphenylmagnesium bromide to form 2-(2-methylphenyl)-5-nitrobenzoic acid. This is followed by the reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with pyrrolidine and ethyl chloroformate to form the pyrrolidinyl-oxazole intermediate. Finally, the nitrile group is introduced using sodium azide and copper sulfate to yield 2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile.
Scientific Research Applications
2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile has been extensively used in scientific research to study the PI3K signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of this pathway has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. 2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of PI3K, leading to downstream effects such as inhibition of AKT and mTOR signaling. This has led to the identification of potential therapeutic targets and the development of novel drugs for the treatment of various diseases.
properties
IUPAC Name |
2-(2-methylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11-6-2-3-7-12(11)14-17-13(10-16)15(19-14)18-8-4-5-9-18/h2-3,6-7H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYMDFXLAPZLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)N3CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B5703303.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B5703307.png)
![4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5703315.png)
![4-methoxybenzaldehyde [4-(4-chlorophenyl)-5-isothiazolyl]hydrazone](/img/structure/B5703321.png)
![2-methyl-3-(1-naphthyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5703327.png)
![N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5703348.png)

![4-{2-[(1-methyl-1H-benzimidazol-2-yl)methylene]hydrazino}benzoic acid](/img/structure/B5703356.png)
![ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5703360.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5703368.png)

![N-(4-methoxyphenyl)-2-[4-(1-piperidinylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5703382.png)
